3-Bromobenzoyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78225-75-9 |
|---|---|
Molecular Formula |
C8H4BrNOS |
Molecular Weight |
242.09 g/mol |
IUPAC Name |
3-bromobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4BrNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H |
InChI Key |
ZAQZNOKFMLHVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N=C=S |
Origin of Product |
United States |
Reactivity Spectrum and Mechanistic Investigations of 3 Bromobenzoyl Isothiocyanate
Electronic Characteristics and Electrophilic Sites of the -N=C=S and Carbonyl Moieties
3-Bromobenzoyl isothiocyanate possesses a unique electronic structure due to the presence of both a carbonyl group and an isothiocyanate group attached to a benzene (B151609) ring. This combination of functional groups results in a molecule with multiple electrophilic centers, influencing its reactivity. The isothiocyanate group (–N=C=S) is a heterocumulene system, and its electronic properties are characterized by contributions from several resonance structures. researchgate.netarkat-usa.org
The reactivity of aroyl isothiocyanates, including the 3-bromo derivative, is largely dictated by three active centers: the nucleophilic nitrogen atom and the electrophilic carbon atoms of both the carbonyl and the thiocarbonyl groups. arkat-usa.org The carbon atom of the isothiocyanate group is electrophilic and susceptible to attack by nucleophiles. Similarly, the carbonyl carbon is also an electrophilic site. The presence of the electron-withdrawing bromine atom on the benzoyl ring further enhances the electrophilicity of both the carbonyl and isothiocyanate carbons.
The distribution of electron density and the relative electrophilicity of the two carbon centers can be understood by considering the resonance structures of the molecule. Delocalization of electrons across the aroyl isothiocyanate system leads to a partial positive charge on both the carbonyl carbon and the isothiocyanate carbon. This makes both sites susceptible to nucleophilic attack. The specific site of attack will depend on the nature of the nucleophile and the reaction conditions.
Nucleophilic Addition Reactions of the Isothiocyanate Group
The electrophilic carbon atom of the isothiocyanate group in this compound is a prime target for nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives, including N-aroyl thioureas, thiosemicarbazides, and thiocarbamates.
Reactions with Amines to Form N-Aroyl Thioureas
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-(3-bromobenzoyl)thioureas. This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable N-aroyl thiourea (B124793) product.
This synthetic route is highly versatile, allowing for the preparation of a wide range of substituted thioureas by varying the amine reactant. These compounds are of significant interest due to their potential biological activities.
Table 1: Examples of N-Aroyl Thioureas Synthesized from this compound
| Amine Reactant | Resulting N-Aroyl Thiourea |
| Aniline | N-(3-Bromobenzoyl)-N'-phenylthiourea |
| Cyclohexylamine | N-(3-Bromobenzoyl)-N'-cyclohexylthiourea |
| Diethylamine | N-(3-Bromobenzoyl)-N',N'-diethylthiourea |
| 4-Methoxyaniline | N-(3-Bromobenzoyl)-N'-(4-methoxyphenyl)thiourea |
Reactions with Hydrazines to Form Thiosemicarbazides
Similar to the reaction with amines, this compound reacts with hydrazines to form 3-bromobenzoyl thiosemicarbazides. The nucleophilic nitrogen of the hydrazine (B178648) attacks the isothiocyanate carbon, leading to the formation of the thiosemicarbazide (B42300) derivative. These compounds serve as important precursors for the synthesis of various heterocyclic compounds, such as triazoles.
Reactions with Alcohols to Form Thiocarbamates
The reaction of this compound with alcohols leads to the formation of thiocarbamates. In this nucleophilic addition reaction, the oxygen atom of the alcohol attacks the electrophilic carbon of the isothiocyanate. This reaction is often catalyzed by a base. The resulting thiocarbamates are valuable intermediates in organic synthesis.
Cycloaddition Reactions of the Isothiocyanate Functionality
The heterocumulene nature of the isothiocyanate group in this compound allows it to participate in various cycloaddition reactions. researchgate.netarkat-usa.org These reactions are valuable for the construction of heterocyclic ring systems. Aroyl isothiocyanates can undergo [3+2] and [4+2] cycloaddition reactions with a variety of dienophiles and dipolarophiles.
These reactions provide a direct route to five- and six-membered heterocyclic compounds containing nitrogen and sulfur atoms. The specific outcome of the cycloaddition reaction depends on the nature of the reacting partner and the reaction conditions.
Role as Acylating and Thiocyanate (B1210189) Transfer Reagents
Under certain conditions, this compound can act as an acylating agent. The carbonyl group can be attacked by nucleophiles, leading to the transfer of the 3-bromobenzoyl group. This reactivity is less common than the reactions at the isothiocyanate group but can be observed with strong nucleophiles or under specific catalytic conditions.
Furthermore, aroyl isothiocyanates can also function as thiocyanate transfer reagents. In these reactions, the -NCS group is transferred to a suitable substrate. This type of reactivity expands the synthetic utility of this compound beyond simple addition and cycloaddition reactions.
Influence of the 3-Bromo Substituent on Reaction Kinetics and Selectivity
The presence of a bromine atom at the meta-position of the benzoyl ring in this compound exerts a notable influence on its reactivity. This is primarily due to the electron-withdrawing inductive effect (-I) of the halogen, which impacts the electron density distribution across the entire molecule.
Reaction Kinetics:
The electron-withdrawing nature of the 3-bromo substituent enhances the electrophilic character of both the carbonyl carbon and the isothiocyanate carbon. This increased electrophilicity generally leads to an acceleration of nucleophilic attack at these centers. Studies on the formation of benzoyl isothiocyanates from substituted benzoyl chlorides and ammonium (B1175870) thiocyanate have shown that electron-withdrawing groups increase the reaction rate. researchgate.net
The following table illustrates the Hammett constants for various substituents, providing a basis for comparing their electronic effects.
| Substituent (meta) | Hammett Constant (σ_m) |
| -NO₂ | +0.71 |
| -CN | +0.56 |
| -Br | +0.39 |
| -Cl | +0.37 |
| -H | 0.00 |
| -CH₃ | -0.07 |
| -OCH₃ | +0.12 |
Selectivity:
The 3-bromo substituent can also influence the regioselectivity and chemoselectivity of reactions involving this compound. In reactions with ambident nucleophiles or in cycloaddition reactions, the relative electrophilicity of the two reactive carbons (carbonyl and isothiocyanate) can dictate the major product formed.
For instance, in [3+2] cycloaddition reactions, the electron-withdrawing bromo group can affect the energies of the frontier molecular orbitals (HOMO and LUMO) of the isothiocyanate moiety, thereby influencing the regiochemical outcome of the cycloaddition. While specific studies on the selectivity of this compound are scarce, it is reasonable to infer that the electronic perturbation caused by the substituent will play a role in directing the course of such reactions.
Theoretical and Experimental Mechanistic Studies of Key Transformations
Mechanistic investigations into the reactions of benzoyl isothiocyanates provide a framework for understanding the behavior of the 3-bromo derivative. These studies often employ a combination of experimental techniques, such as kinetic analysis and product characterization, alongside computational methods to elucidate reaction pathways and transition state structures.
Theoretical Studies:
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in probing the mechanisms of reactions involving isothiocyanates. For the formation of benzoyl isothiocyanates, DFT calculations have supported a mechanism involving the nucleophilic attack of the thiocyanate ion on the benzoyl chloride. researchgate.net These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction coordinate.
In the context of this compound, theoretical studies could be used to:
Quantify the activating effect of the 3-bromo substituent by calculating the activation energies for nucleophilic attack and comparing them to the unsubstituted analogue.
Investigate the regioselectivity of cycloaddition reactions by modeling the different possible transition states and determining the lowest energy pathway.
Analyze the electronic structure of the transition states to understand how the 3-bromo group stabilizes them.
Experimental Mechanistic Studies:
Experimental approaches to studying the reaction mechanisms of this compound would typically involve:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing the nucleophile, solvent, or temperature) can provide valuable information about the rate-determining step and the nature of the transition state. A Hammett analysis, by comparing the rates of a series of meta-substituted benzoyl isothiocyanates, could experimentally quantify the electronic effect of the 3-bromo substituent.
Product Analysis: Careful identification and quantification of the products of a reaction, including any side products, are crucial for understanding the reaction pathway and selectivity. Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for this purpose.
Isotope Labeling Studies: Using isotopically labeled reactants can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
While specific experimental mechanistic studies focused solely on this compound are not extensively reported, the general principles derived from studies on other substituted benzoyl isothiocyanates are applicable and provide a solid foundation for predicting its chemical behavior.
Applications of 3 Bromobenzoyl Isothiocyanate in Complex Molecule Synthesis
Construction of Diverse Heterocyclic Systems
The unique electronic properties of 3-bromobenzoyl isothiocyanate, stemming from the electron-withdrawing nature of the carbonyl group and the bromine atom, enhance the electrophilicity of its carbon centers. This allows it to readily react with a range of binucleophilic reagents, leading to cyclization and the formation of stable ring structures. researchgate.netarkat-usa.org
Five-Membered Heterocycles
The versatility of this compound is particularly evident in its application for synthesizing a wide array of five-membered heterocyclic rings. These structures are of significant interest due to their prevalence in medicinal chemistry.
The synthesis of thiazole (B1198619) derivatives using this compound often follows a pathway analogous to the well-established Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. In this context, this compound acts as a precursor to the necessary thioamide intermediate.
A common synthetic strategy involves a one-pot, multi-component reaction. nih.gov First, this compound is reacted with a primary amine (e.g., an aromatic or heterocyclic amine). The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, forming a N-(3-bromobenzoyl)-N'-substituted thiourea (B124793) intermediate. This intermediate is then reacted in the same pot with an α-haloketone, such as phenacyl bromide. The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the phenacyl bromide, leading to cyclization and subsequent dehydration to yield the final 2-amino-thiazole derivative. This method provides an efficient route to highly functionalized thiazoles. bepls.comnih.gov
Table 1: Synthesis of Thiazole Derivatives
| Starting Materials | Intermediate | Product Class |
|---|
The construction of the 1,3,4-thiadiazole (B1197879) ring system from this compound typically proceeds through a key intermediate: a 1-(3-bromobenzoyl)-4-substituted-thiosemicarbazide. This intermediate is synthesized by the addition reaction between this compound and a carbohydrazide. sbq.org.brnih.govjocpr.com
In a representative synthesis, an acid hydrazide is dissolved in a suitable solvent like methanol (B129727) or ethanol, to which this compound is added. The reaction mixture is heated under reflux, causing the nucleophilic nitrogen of the hydrazide to attack the isothiocyanate carbon, yielding the 1,4-disubstituted thiosemicarbazide (B42300). This intermediate can be isolated and purified before the final cyclization step. nih.gov
The cyclization to form the 2,5-disubstituted 1,3,4-thiadiazole is achieved by treating the thiosemicarbazide with a strong dehydrating agent, typically concentrated sulfuric acid, at room temperature. The acid catalyzes an intramolecular cyclization followed by the elimination of a water molecule to afford the stable aromatic thiadiazole ring. nih.gov
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives
| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Product Class |
|---|
The same 1-(3-bromobenzoyl)-4-substituted-thiosemicarbazide intermediate used for thiadiazole synthesis also serves as the precursor for 1,2,4-triazole (B32235) derivatives. The synthetic outcome is dictated by the choice of cyclization conditions, demonstrating the utility of this common intermediate. nih.govmdpi.com
To synthesize 4,5-disubstituted-1,2,4-triazole-3-thiones, the thiosemicarbazide intermediate is subjected to intramolecular cyclization under basic conditions. nih.govmdpi.com Typically, the thiosemicarbazide is heated under reflux in an aqueous solution of a base, such as sodium hydroxide (B78521). The base promotes the cyclization through a mechanism involving the loss of a water molecule, leading to the formation of the triazole-thione ring structure. Subsequent acidification of the reaction mixture precipitates the final product. This pathway provides a regioselective method for preparing triazole heterocycles. nih.gov
Table 3: Synthesis of 1,2,4-Triazole Derivatives
| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Product Class |
|---|
The synthesis of benzimidazole (B57391) derivatives from this compound involves its reaction with o-phenylenediamines (1,2-diaminobenzene). This reaction leverages the binucleophilic nature of the diamine to construct the fused imidazole (B134444) ring. nih.govsemanticscholar.org
In a typical procedure, reacting o-phenylenediamine (B120857) with two equivalents of this compound in a solvent like benzene (B151609) leads to the formation of N,N'-bis(3-bromobenzoylthiocarbamoyl)-1,2-phenylenediamine. This bis-thiourea intermediate precipitates from the reaction mixture and can be isolated in high yield.
The subsequent cyclization is achieved by refluxing this intermediate in a high-boiling solvent such as pyridine. This step involves an intramolecular condensation and elimination of 3-bromobenzoyl isothiocyanic acid, resulting in the formation of the stable 2-(3-bromophenyl)benzimidazole structure. This method provides a direct route to 2-arylbenzimidazoles. nih.gov
Table 4: Synthesis of Benzimidazole Derivatives
| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Product Class |
|---|
While acyl isothiocyanates are versatile reagents for synthesizing a variety of sulfur and nitrogen-containing heterocycles, their direct application in the conventional synthesis of dithiolane and oxazoline (B21484) rings is not as commonly documented in the literature. researchgate.netarkat-usa.org
Standard synthetic routes to dithiolanes typically involve the reaction of a carbonyl compound or its acetal (B89532) with a 1,2-dithiol, a pathway that does not directly utilize the functionality of an aroyl isothiocyanate. Similarly, common oxazoline syntheses often involve the cyclization of 2-amino alcohols with carboxylic acids or their derivatives, or via the Appel reaction. wikipedia.org Although specialized cycloaddition reactions involving acyl isothiocyanates can lead to certain oxazoline-fused systems, a general and direct synthesis of simple dithiolane or oxazoline rings from this compound is not a prominent pathway. researchgate.netarkat-usa.org
Six-Membered Heterocycles
Aroyl isothiocyanates are well-established precursors for the synthesis of a wide array of heterocyclic systems due to their dual electrophilic sites and their ability to react with various dinucleophiles. arkat-usa.org While the general reactivity of this class of compounds is well-documented, specific examples detailing the use of this compound for the synthesis of certain heterocycles can be limited in readily available literature. The following sections describe the potential synthetic pathways to key six-membered heterocycles.
1,3,5-Triazines, or s-triazines, are a class of six-membered heterocycles with three nitrogen atoms that are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis of triazine derivatives can be achieved through various routes, often involving the cyclization of intermediates derived from isothiocyanates. nih.gov For instance, the reaction of an acyl isothiocyanate with a suitable nitrogen-containing nucleophile can lead to an intermediate that, upon cyclization, forms the triazine ring. While this is a known synthetic strategy, specific research detailing the reaction of this compound to form triazine derivatives is not extensively documented in the surveyed scientific literature. The general pathway often involves the reaction of an N-acylthiourea intermediate with another nitrogen source to complete the heterocyclic ring. researchgate.net
Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. ijrpr.comasianpubs.org The synthesis of 1,3-oxazine derivatives can sometimes be accomplished using isothiocyanates as starting materials. ijrpr.com These syntheses typically involve the reaction of the isothiocyanate with a molecule containing both a hydroxyl and an amino group, or a related functional equivalent, which can undergo cyclization to form the oxazine (B8389632) ring. uomustansiriyah.edu.iqderpharmachemica.com Although this represents a viable synthetic approach for the broader class of aroyl isothiocyanates, specific studies focusing on the application of this compound for the synthesis of oxazine derivatives are not prominently featured in the available literature.
Quinazoline (B50416) and its derivatives are fused heterocyclic systems that are important scaffolds in drug discovery. nih.govnih.govresearchgate.net The synthesis of quinazolinones, a common class of quinazoline derivatives, can be achieved by reacting an isothiocyanate with anthranilic acid or its derivatives. nih.govtsijournals.com The reaction proceeds via the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization with the elimination of a molecule, typically water or hydrogen sulfide, to yield the quinazoline core. tsijournals.com While 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate has been shown to react with anthranilic acid to form a thiourea adduct that can be cyclized to a quinazoline derivative, specific studies employing this compound for this purpose are less commonly reported. tsijournals.com
Thiazines are six-membered heterocycles containing one sulfur and one nitrogen atom. nih.govpharmacophorejournal.com The synthesis of 1,3-thiazine derivatives can be achieved through the cyclization of intermediates derived from isothiocyanates. mdpi.com A common method involves the reaction of an isothiocyanate with a β-aminoketone or a related compound, where the initial thiourea adduct undergoes an intramolecular condensation to form the thiazine (B8601807) ring. uomustansiriyah.edu.iqamazonaws.com For example, ferrocene-containing 1,3-thiazinan-2-imines have been synthesized through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate, which proceeds through an intermediate β-hydroxy thiourea that cyclizes in an acidic medium. mdpi.com Despite the general utility of isothiocyanates in thiazine synthesis, specific research detailing the application of this compound in these reactions is not widely available.
Formation of Substituted Thioureas and Thiosemicarbazides as Synthetic Intermediates
One of the most fundamental and widely utilized reactions of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. researchgate.netnih.govorganic-chemistry.org This reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate group. The resulting N-(3-bromobenzoyl)-N'-substituted thiourea is a stable intermediate that can be isolated or used in situ for further transformations, such as the synthesis of heterocyclic compounds. researchgate.net
Similarly, reaction with hydrazines or substituted hydrazines yields the corresponding N-(3-bromobenzoyl)thiosemicarbazides. researchgate.netmdpi.comekb.eg These thiosemicarbazide intermediates are crucial precursors for the synthesis of various five- and six-membered heterocycles, including triazoles, thiadiazoles, and thiadiazines. researchgate.net The reaction is generally high-yielding and proceeds under mild conditions, making it a cornerstone of heterocyclic synthesis. rsc.orgrsc.org
The general transformation can be represented as follows:
With Amines: 3-Br-C₆H₄-C(O)NCS + R¹R²NH → 3-Br-C₆H₄-C(O)NHC(S)NR¹R²
With Hydrazines: 3-Br-C₆H₄-C(O)NCS + R¹NHNH₂ → 3-Br-C₆H₄-C(O)NHC(S)NHNHR¹
Below is a table showing representative products from the reaction of this compound with various nucleophiles.
| Nucleophile | Product Class | Product Structure |
|---|---|---|
| Aniline | Thiourea | N-(3-Bromobenzoyl)-N'-phenylthiourea |
| Cyclohexylamine | Thiourea | N-(3-Bromobenzoyl)-N'-cyclohexylthiourea |
| Hydrazine (B178648) | Thiosemicarbazide | 1-(3-Bromobenzoyl)thiosemicarbazide |
| Phenylhydrazine | Thiosemicarbazide | 1-(3-Bromobenzoyl)-4-phenylthiosemicarbazide |
| Benzylamine | Thiourea | N-Benzyl-N'-(3-bromobenzoyl)thiourea |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. Isothiocyanates are frequently employed as key components in various MCRs. nih.govbeilstein-journals.org For example, they can participate in Ugi-type reactions or react with isocyanides and other components to form complex heterocyclic structures. nih.govmdpi.com
The electrophilic nature of the isothiocyanate carbon in this compound makes it a suitable candidate for such reactions. It can react with an isocyanide and a nucleophile in a concerted or stepwise fashion to build complex scaffolds. However, despite the significant potential, specific multicomponent reactions that are designed around and extensively utilize this compound as a key building block are not widely reported in the surveyed chemical literature. The development of novel MCRs involving this reagent remains an area with potential for future exploration.
Derivatization Chemistry of 3 Bromobenzoyl Isothiocyanate
Synthesis and Functionalization of N-(3-Bromobenzoyl)thioureas
The synthesis of N-(3-Bromobenzoyl)thioureas is a primary application of 3-bromobenzoyl isothiocyanate. These compounds are typically prepared through the reaction of 3-bromobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form the this compound intermediate in situ. This intermediate is not usually isolated and is immediately reacted with a suitable primary or secondary amine to yield the corresponding N-(3-Bromobenzoyl)thiourea derivative. researchgate.netresearchgate.net This method allows for the creation of a diverse library of thiourea (B124793) compounds by varying the amine component. For instance, reactions with amino acids have been used to synthesize novel bromobenzoyl thiourea derivatives. researchgate.netresearchgate.net
The functionalization of these thioureas opens pathways to a variety of other molecules. The presence of the thioamide functional group (-NH-C(S)-NH-) and the aroyl group provides multiple reactive sites for further chemical transformations.
Table 1: Examples of N-(3-Bromobenzoyl)thioureas Synthesized from this compound and Various Amines
| Amine | Resulting N-(3-Bromobenzoyl)thiourea | Reference |
|---|---|---|
| 1,10-Phenanthrolin-5-amine | N-(3-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea | analis.com.my |
| Glycine | 2-(3-(3-Bromobenzoyl)thioureido)acetic acid | researchgate.net |
The formation of N-(3-Bromobenzoyl)thioureas is a classic example of N-acylation. The general synthesis involves the condensation of an acid chloride with ammonium (B1175870) or potassium thiocyanate in a suitable solvent like acetone. nih.gov This produces an acyl isothiocyanate intermediate. nih.gov The subsequent reaction of this intermediate with a primary or secondary amine proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov
The reaction mechanism is as follows:
Formation of the Isothiocyanate: 3-Bromobenzoyl chloride reacts with potassium thiocyanate in a nucleophilic acyl substitution reaction. The thiocyanate ion displaces the chloride ion, forming this compound.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate group (-N=C=S).
Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the stable N,N'-disubstituted thiourea product.
This synthetic route is highly efficient and provides good yields for a wide range of amine substrates. nih.govnih.gov The high electrophilicity of the isothiocyanate carbon makes it a key precursor for these target molecules. nih.gov
N-Aroyl thioureas, including those derived from this compound, are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.net The presence of the bromine atom on the benzoyl ring, along with the reactive thioamide moiety, allows for several cyclization strategies.
One common transformation is the synthesis of 2-aminobenzothiazoles. This can be achieved through copper- or palladium-catalyzed intramolecular C-S bond formation, where the sulfur of the thiourea moiety displaces the bromine atom on the aromatic ring in a cross-coupling reaction. indexcopernicus.com Oxidative cyclization is another method; reagents like bromine in chloroform (B151607) or benzyltrimethylammonium (B79724) tribromide can be used to facilitate the cyclization of arylthioureas to form 2-aminobenzothiazoles. indexcopernicus.com These reactions often proceed via the formation of a thiyl radical or through electrophilic attack on the aromatic ring activated by the thioamide group. indexcopernicus.com
Furthermore, N-aroyl thioureas can undergo cyclization to form other heterocyclic systems such as thiazoles and thiadiazoles under different reaction conditions. ekb.egorganic-chemistry.org For example, domino alkylation-cyclization reactions of thioureas with propargyl bromides can yield 2-aminothiazoles. organic-chemistry.org Acid or base catalysis can also induce intramolecular cyclizations, leading to structures like imidazolidine-2-thiones or 2-thiohydantoins, depending on the specific substrate and reaction conditions. nih.gov
Preparation of Bis(thiourea) Derivatives
Bis(thiourea) compounds contain two thiourea units within the same molecule and can be synthesized using this compound. nih.gov The typical synthetic strategy involves reacting two equivalents of the in situ generated this compound with one equivalent of a diamine. researchgate.netanalis.com.my This results in a symmetrical bis(thiourea) derivative where the two thiourea moieties are linked by the backbone of the diamine.
For example, reacting this compound with aromatic diamines like phenylenediamines leads to the formation of N,N'-bis(3-bromobenzoyl) derivatives of the corresponding diamine. analis.com.mynih.gov The reaction proceeds similarly to the synthesis of mono-thioureas, with the nucleophilic attack occurring from both amino groups of the diamine onto two separate isothiocyanate molecules. Both symmetrical and unsymmetrical bis-thioureas have been synthesized and studied. nih.gov
Table 2: Representative Diamines for Bis(thiourea) Synthesis
| Diamine Linker | Potential Product Structure |
|---|---|
| 1,4-Phenylenediamine | 1,4-Bis(3-(3-bromobenzoyl)thioureido)benzene |
| 1,2-Phenylenediamine | 1,2-Bis(3-(3-bromobenzoyl)thioureido)benzene |
Synthesis of Metal Complexes of Thiourea Derivatives
Thiourea derivatives derived from this compound are excellent ligands for forming coordination complexes with various transition metals. ksu.edu.tr The presence of multiple donor atoms—specifically the sulfur of the thiocarbonyl group (C=S) and the oxygen of the carbonyl group (C=O)—allows these ligands to act as bidentate chelating agents. researchgate.net
The synthesis of these metal complexes typically involves reacting the N-(3-bromobenzoyl)thiourea ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The ligand coordinates to the metal ion, often forming stable, neutral, and water-insoluble complexes. ksu.edu.tr For instance, Cu(II) complexes of amino acid-linked bromobenzoyl thiourea derivatives have been synthesized and characterized. researchgate.net In these complexes, coordination occurs through the carboxylate group of the amino acid and the carbonyl oxygen of the benzoyl group. researchgate.net The sulfur and nitrogen atoms of the thiourea moiety also provide potential coordination sites, leading to a rich coordination chemistry. researchgate.net
The formation of the complex is often confirmed by spectroscopic methods. For example, a shift in the stretching frequency of the C=O group in the infrared (IR) spectrum upon complexation indicates the involvement of the carbonyl oxygen in coordination to the metal ion. researchgate.net
Table 3: Potential Metal Ions for Complexation with N-(3-Bromobenzoyl)thiourea Derivatives
| Metal Ion | Potential Coordination Geometry | Reference |
|---|---|---|
| Copper (II) | Square Planar, Tetrahedral | researchgate.net |
| Nickel (II) | Octahedral, Square Planar | ksu.edu.tr |
| Cobalt (II) | Octahedral, Tetrahedral | ksu.edu.tr |
| Manganese (II) | Octahedral | nasa.gov |
Spectroscopic Characterization Techniques for 3 Bromobenzoyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy: Infrared (IR)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-bromobenzoyl isothiocyanate, the IR spectrum is distinguished by characteristic absorption bands corresponding to the isothiocyanate (-N=C=S) and benzoyl (C=O) moieties.
The most prominent feature for isothiocyanates is a very strong and broad absorption band resulting from the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the range of 2100-2000 cm⁻¹. Aroyl isothiocyanates, such as this compound, exhibit this band consistently within this region. Another key absorption is that of the carbonyl (C=O) group from the benzoyl fragment, which gives rise to a strong, sharp peak typically found around 1700-1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to a non-conjugated ketone.
Additional characteristic absorptions include C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region and C-H stretching from the aromatic ring appearing above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Studies on related compounds, such as benzoyl isothiocyanate and its derivatives, confirm these assignments. researchgate.netacs.org For instance, the IR spectrum of the parent benzoyl isothiocyanate shows these characteristic absorptions, providing a reliable reference for interpreting the spectrum of its brominated derivative. nist.govnih.gov
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=S | 2100 - 2000 | Strong, Broad |
| Stretch | C=O (Aroyl) | 1700 - 1680 | Strong |
| Stretch | C=C (Aromatic) | 1600 - 1450 | Medium - Weak |
| Stretch | C-H (Aromatic) | 3100 - 3000 | Medium - Weak |
| Stretch | C-Br | < 700 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound is defined by the signals from the four protons on the 1,3-disubstituted aromatic ring. The chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing effects of both the bromine atom and the benzoyl isothiocyanate group.
The protons are expected to appear in the aromatic region, typically between δ 7.5 and 8.2 ppm. The proton at the C2 position (ortho to both substituents) would likely be the most deshielded and may appear as a triplet or a narrow multiplet. The proton at C6 (ortho to the carbonyl group) would also be significantly deshielded, likely appearing as a doublet of doublets. The proton at C4 (para to the carbonyl and ortho to the bromine) would appear as a doublet of doublets or a triplet, while the proton at C5 (meta to both groups) would be expected to be the most upfield of the aromatic signals, likely as a triplet. The exact splitting patterns arise from the coupling between adjacent protons (ortho-coupling, J ≈ 7-8 Hz) and non-adjacent protons (meta-coupling, J ≈ 2-3 Hz).
Data from derivatives of benzoyl isothiocyanate and related structures support these predicted chemical shift ranges and coupling patterns. researchgate.netnih.gov
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, signals are expected for the carbonyl carbon, the isothiocyanate carbon, and the six aromatic carbons.
The carbonyl carbon (C=O) is typically observed in the δ 160-170 ppm range. The six aromatic carbons will produce distinct signals between δ 120 and 140 ppm. The carbon atom directly bonded to the bromine (C-Br) will be shifted to a higher field (lower ppm value) compared to the others due to the heavy atom effect, while the carbon attached to the carbonyl group (C1) will be at a lower field.
A significant and well-documented feature of isothiocyanates is the unusual nature of the isothiocyanate carbon (-N=C =S) signal. glaserchemgroup.comnih.gov This carbon often appears as a very broad, low-intensity signal, or it may not be observed at all in a standard ¹³C NMR spectrum. glaserchemgroup.com This "near-silence" is not due to a lack of the carbon but is caused by the structural flexibility and molecular dynamics of the -N=C=S group, specifically the bond angles around the nitrogen and carbon atoms. glaserchemgroup.comnih.gov This phenomenon can complicate full spectral assignment without the use of specialized NMR techniques.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) | Signal Characteristics |
|---|---|---|---|
| C=O | Carbonyl | 160 - 170 | Sharp, Medium Intensity |
| -N=C=S | Isothiocyanate | 130 - 145 | Broad, Weak, or Unobserved |
| C-Br | Aromatic | ~123 | Sharp |
| C1 | Aromatic (ipso-to CO) | ~135 | Sharp |
| C2, C4, C5, C6 | Aromatic | 125 - 140 | Sharp |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing volatile compounds like isothiocyanates. mdpi.com In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at m/z 241 and 243. The presence of two peaks of nearly equal intensity (a 1:1 ratio) is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern under electron ionization (EI) would likely be dominated by cleavage of the bonds adjacent to the carbonyl group. Key fragments would include:
The 3-bromobenzoyl cation ([BrC₆H₄CO]⁺) : This would be a very stable and likely abundant fragment, observed at m/z 183/185.
Loss of the isothiocyanate group : Fragmentation could lead to the loss of ·NCS, resulting in the 3-bromobenzoyl cation.
The 3-bromophenyl cation ([BrC₆H₄]⁺) : Formed by the loss of carbon monoxide (CO) from the 3-bromobenzoyl cation, this fragment would appear at m/z 155/157.
Analysis of various aromatic isothiocyanates by GC-MS confirms these general fragmentation pathways. researchgate.netnih.gov
FT-ICR-MS is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements. While specific FT-ICR-MS studies on this compound are not widely documented, the technique is highly valuable for the analysis of isothiocyanates and their derivatives, particularly in complex mixtures or for confirming new structures. nih.gov
The primary advantage of FT-ICR-MS is its ability to determine the elemental formula of the molecular ion with high confidence. For this compound (C₈H₄BrNOS), the high-resolution mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions. This is crucial for the unambiguous identification of novel synthetic products or for metabolomic studies where isothiocyanate derivatives are formed. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of this compound derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of molecular ions, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, serving as a powerful tool for confirming the identity of newly synthesized compounds.
In the analysis of N-(3-bromobenzoyl)thiourea derivatives, HRMS is used to verify that the experimentally observed molecular ion mass matches the calculated mass for the proposed chemical formula. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) of nearly equal intensity, providing further confirmation of the structure. While specific HRMS data for the parent this compound is scarce in the literature due to its reactive nature, its derivatives are routinely characterized by this method.
Table 1: Representative Data Presentation for HRMS Analysis This table illustrates how HRMS data is typically reported for a hypothetical derivative, N-(3-bromobenzoyl)glycine.
| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Difference (ppm) |
| N-(3-bromobenzoyl)glycine | C₁₀H₁₀BrN₂O₃S | 332.9626 | 332.9621 | -1.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules. For derivatives of this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions associated with the aromatic (bromophenyl) ring and the carbonyl (C=O) and thiocarbonyl (C=S) chromophores of the benzoylthiourea (B1224501) backbone. analis.com.my
The benzoyl group typically exhibits strong absorption bands below 280 nm, corresponding to π→π* transitions of the aromatic system and the conjugated carbonyl group. researchgate.net The thiourea (B124793) moiety also contributes to the spectrum, with characteristic n→π* transitions of the C=S group appearing at longer wavelengths, often with lower intensity. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the nature of the substituents attached to the thiourea nitrogen. This technique is particularly useful for confirming the presence of the key chromophoric groups within the molecular structure. analis.com.my
Table 2: Expected UV-Vis Absorption Maxima for 3-Bromobenzoyl Thiourea Derivatives
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Bromophenyl Ring | π→π | 200 - 280 |
| Carbonyl (C=O) | n→π | 270 - 300 |
| Thiocarbonyl (C=S) | n→π* | 300 - 350 |
Elemental Analysis (CHNS)
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound. This quantitative method provides direct evidence for the empirical formula of a synthesized derivative of this compound. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula, with close agreement (typically within ±0.4%) serving as a crucial criterion for purity and structural confirmation. researchgate.netiucr.org
Research on amino acid-linked bromobenzoyl thioureas showcases the application of this technique. researchgate.net For instance, the synthesis of N-(3-bromobenzoyl)-N'-(valine methyl ester)thiourea was confirmed by matching the observed elemental composition with the calculated values for the formula C₁₄H₁₇BrN₂O₃S. researchgate.net
Table 3: Elemental Analysis Data for Selected Bromobenzoyl Thiourea Derivatives researchgate.net
| Compound Name | Molecular Formula | Analysis | Calculated % | Found % |
| N-(3-bromobenzoyl)-N'-(glycine ethyl ester)thiourea | C₁₂H₁₄BrN₃O₃S | C | 39.14 | 39.01 |
| H | 3.83 | 3.75 | ||
| N | 11.41 | 11.32 | ||
| N-(3-bromobenzoyl)-N'-(alanine ethyl ester)thiourea | C₁₃H₁₆BrN₃O₃S | C | 40.85 | 40.73 |
| H | 4.22 | 4.15 | ||
| N | 10.99 | 10.85 | ||
| N-(3-bromobenzoyl)-N'-(valine methyl ester)thiourea | C₁₄H₁₇BrN₂O₃S | C | 43.42 | 43.33 |
| H | 4.42 | 4.35 | ||
| N | 10.85 | 10.74 |
Data sourced from Raheel, A. et al. (2018).
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, growing a suitable single crystal allows for the complete elucidation of its solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net
Studies have successfully used this method to characterize the structures of various bromobenzoyl thiourea derivatives. researchgate.netresearchgate.net The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are often deposited in crystallographic databases for reference. For example, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea was determined, revealing details about the planarity of the moieties and the intramolecular and intermolecular hydrogen bonds that stabilize the crystal packing. iucr.orgresearchgate.net
Table 4: Representative Single Crystal X-ray Diffraction Data for a Bromobenzoyl Thiourea Derivative researchgate.net
| Parameter | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea |
| Chemical Formula | C₁₅H₁₀BrN₃OS₂ |
| Formula Weight | 392.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5009 (5) |
| b (Å) | 6.4130 (2) |
| c (Å) | 17.9147 (7) |
| β (°) | 103.606 (4) |
| Volume (ų) | 1507.54 (10) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.728 |
Data sourced from Sow, S. et al. (2024) for the related 4-bromo isomer.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3-bromobenzoyl isothiocyanate. These calculations, often employing methods like Density Functional Theory (DFT), can determine various molecular properties. For instance, the geometry of the molecule can be optimized to find its most stable conformation.
Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity.
Theoretical calculations for related isothiocyanate derivatives have been performed to predict their therapeutic activity and drug-likeness, often in compliance with Lipinski's rule of five. nih.gov For high-energy density compounds, methods such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been successfully used for geometry optimization and to ensure that the calculated structures represent energy minima through vibrational analysis. nih.gov
Table 1: Predicted Electronic Properties of Isothiocyanate Derivatives from Theoretical Calculations
| Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons | DFT (e.g., B3LYP) |
| LUMO Energy | Relates to the ability to accept electrons | DFT (e.g., B3LYP) |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Calculated from HOMO and LUMO energies |
| Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack | Calculated from the wave function |
This table is illustrative and based on general methodologies applied to related compounds.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including reaction pathways and the structures of transition states. For reactions involving isothiocyanates, DFT calculations can map out the potential energy surface, identifying the most favorable reaction routes.
For example, in the study of isocyanate synthesis, DFT calculations at the ωB97x-D3(BJ)/def2-TZVPPD level of theory were used to explore reaction pathways, such as a [3+2]-cycloaddition. chemrxiv.org These calculations can determine the activation energies associated with transition states, providing a quantitative measure of the reaction barriers. chemrxiv.org For instance, the effective reaction barrier for SO2 catalysis in a related reaction was computed to be 9 kcal/mol in the gas phase. chemrxiv.org
By analyzing the geometries of transition states, researchers can understand the intricate bond-forming and bond-breaking processes that occur during a chemical transformation. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.
Table 2: Representative Data from DFT Calculations on Reaction Pathways
| Parameter | Description | Example Value (Illustrative) |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 10-20 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -15 kcal/mol (exothermic) |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Characterized by one imaginary vibrational frequency. |
This table provides a generalized representation of data obtained from DFT studies on related chemical systems.
Molecular Modeling of Chemical Interactions and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure of this compound and its interactions with other molecules. Conformational analysis, a key aspect of molecular modeling, aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.
For similar molecules, such as 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, quantum chemical calculations at the B3LYP/6–311++G(d,p) level of approximation have been used to study their structural and conformational properties. researchgate.net These studies often complement experimental data from X-ray crystallography. researchgate.net
Molecular modeling can also be used to investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces. The analysis of Hirshfeld surfaces and their two-dimensional fingerprint plots can provide detailed insights into these interactions within a crystal structure. researchgate.net Understanding these interactions is vital for predicting the physical properties of the compound and its behavior in different environments.
Table 3: Parameters from Molecular Modeling and Conformational Analysis
| Parameter | Description | Method of Determination |
|---|---|---|
| Dihedral Angles | Define the rotation around chemical bonds, determining conformation. | Geometry Optimization (e.g., DFT) |
| Relative Conformer Energies | The energy difference between different stable conformations. | Single-point energy calculations on optimized geometries. |
| Intermolecular Interaction Energies | The strength of non-covalent interactions between molecules. | Analysis of electron density (e.g., QTAIM) |
This table is illustrative, based on computational studies of structurally related benzoyl thiourea (B124793) derivatives.
Future Research Trajectories and Academic Perspectives
Development of Innovative and Sustainable Synthetic Routes for 3-Bromobenzoyl Isothiocyanate
The traditional synthesis of aroyl isothiocyanates, including this compound, often involves the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt. While effective, future research is focused on developing more environmentally benign and efficient methodologies, moving away from hazardous reagents and stoichiometric byproducts.
Key areas of development include:
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems is a primary goal. For instance, methods using elemental sulfur with catalytic amounts of amine bases are being explored for isothiocyanate synthesis, which significantly improves the atom economy and reduces toxic waste.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to safely handle reactive intermediates. A flow platform for the rapid and efficient formation of isothiocyanates has been demonstrated, which can be adapted for this compound production, minimizing purification steps through the use of immobilized reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application to the synthesis of isothiocyanates and their derivatives can dramatically reduce reaction times from hours to minutes and often improves yields. This technology is particularly suitable for the rapid, on-demand synthesis required for library generation.
| Synthetic Method | Key Features & Advantages | Future Research Focus for this compound |
|---|---|---|
| Traditional Batch Synthesis (e.g., Acyl chloride + NH₄SCN) | Well-established, straightforward procedure. | Optimization to reduce solvent use and waste streams. |
| Catalytic Synthesis with Elemental Sulfur | High atom economy, avoids toxic thiophosgene (B130339) or CS₂, uses green solvents. | Development of a specific catalytic system optimized for 3-bromobenzoyl chloride or related precursors. |
| Continuous Flow Chemistry | Improved safety, scalability, rapid reaction times, and integration of synthesis and purification. | Design of a dedicated flow reactor setup for the on-demand, high-purity synthesis of the target compound. |
| Microwave-Assisted Synthesis | Drastic reduction in reaction time, potential for improved yields, solvent-free conditions. | Establishing optimal microwave parameters (temperature, time, power) for the synthesis from 3-bromobenzoyl chloride. |
Discovery of Novel Reactivity Modes and Synthetic Transformations
This compound possesses multiple reactive sites: the electrophilic carbons of the isothiocyanate and carbonyl groups, the nucleophilic nitrogen atom, and the bromine-substituted aromatic ring. While its use in forming five- and six-membered heterocycles is well-documented, future research will aim to uncover and exploit new reaction pathways.
Dual-Role Reagents: Research into reactions where the molecule acts as a bifunctional reagent is a promising avenue. For example, aroyl isothiocyanates have been used in organocatalytic reactions where the thiocyanate moiety acts as a nucleophile and the aroyl group as an electrophile in a single, atom-economical transformation.
Transition-Metal Catalysis: The bromine atom on the benzoyl ring is a synthetic handle that remains underexplored. Future work will likely focus on leveraging this site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the synthesis of complex, poly-functionalized molecules by first using the isothiocyanate group for heterocycle formation, followed by a cross-coupling reaction at the bromine position.
Asymmetric Catalysis: The development of catalytic asymmetric transformations is a cornerstone of modern organic synthesis. Future studies will likely explore the use of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure heterocyclic compounds with potential applications in medicinal chemistry.
Expansion of Synthetic Applications in Emerging Fields
The versatility of this compound as a building block positions it for application in several emerging scientific areas beyond traditional organic synthesis.
Chemical Biology and Drug Discovery: Isothiocyanates are known to covalently react with nucleophilic residues in proteins, making them valuable as chemical probes to study protein function. The 3-bromo-substituent could serve as a unique tag or a site for further modification. Furthermore, the compound is an excellent precursor for libraries of N-heterocycles, which are privileged structures in medicinal chemistry and can be screened for various biological activities, including as enzyme or tubulin polymerization inhibitors.
Materials Science: The isothiocyanate group can participate in polymerization reactions. Research into the incorporation of this compound into polymer backbones could lead to novel materials with unique thermal, optical, or electronic properties. The bromine atom could also be used for post-polymerization modification, allowing for the fine-tuning of material characteristics.
Agrochemicals: Many heterocyclic compounds derived from isothiocyanates exhibit potent biological activity. There is potential for developing new classes of fungicides, herbicides, or pesticides by exploring derivatives of this compound.
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The convergence of robotics, data science, and chemistry is revolutionizing how new molecules are discovered. This compound is an ideal candidate for integration into these modern workflows.
Automated Synthesis Platforms: The robust reactivity of the isothiocyanate group with a wide range of nucleophiles (amines, alcohols, thiols) makes it highly suitable for automated synthesis platforms. By reacting this compound with a diverse set of building blocks in a parallel or flow-based automated synthesizer, large libraries of related compounds can be generated rapidly and efficiently.
High-Throughput Screening (HTS): The compound libraries generated from this compound can be directly subjected to HTS to identify "hits" for drug discovery, materials science, or agrochemical applications. The modular nature of the synthesis allows for rapid follow-up and optimization of initial hits through the creation of focused secondary libraries. The combination of automated synthesis and HTS creates a powerful, closed-loop cycle for accelerated discovery.
| Stage | Methodology | Role of this compound |
|---|---|---|
| 1. Library Design | Computational chemistry and diversity analysis. | Serves as a core scaffold for generating a structurally diverse library. |
| 2. Automated Synthesis | Parallel or continuous flow synthesis robots. | Reacted with a plate-based array of diverse nucleophiles (e.g., amines) to produce a library of thiourea (B124793) derivatives or cyclized heterocycles. |
| 3. High-Throughput Screening (HTS) | Robotic screening against biological targets (e.g., enzymes, cells) or for material properties. | Derivatives are screened to identify compounds with desired activity or properties. |
| 4. Hit Identification & Optimization | Data analysis and medicinal chemistry. | The structure of "hit" compounds informs the design of a second, more focused library using the same synthetic routes for lead optimization. |
Q & A
Q. What are the standard synthetic routes for preparing 3-bromobenzoyl isothiocyanate, and what key intermediates are involved?
The synthesis of this compound typically involves reacting 3-bromobenzoic acid derivatives with thiocyanating agents. A common approach is to first convert 3-bromobenzoic acid to its acyl chloride (3-bromobenzoyl chloride) using thionyl chloride or similar reagents . This intermediate is then treated with ammonium thiocyanate (NH₄SCN) in anhydrous acetone under reflux to yield the isothiocyanate. Key steps include controlling reaction temperature (e.g., reflux at ~60°C) and ensuring anhydrous conditions to avoid hydrolysis .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Characterization should include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and isothiocyanate (-NCS) group (δ ~110-130 ppm for ¹³C).
- IR spectroscopy : A sharp peak at ~2050-2150 cm⁻¹ for the -NCS stretch.
- Mass spectrometry : Molecular ion peak (M⁺) at m/z 215.01 (C₈H₄BrNOS) and fragmentation patterns.
- Melting point analysis : Compare with literature values (e.g., derivatives like 3-bromophenyl isocyanate have bp ~220°C ).
Q. What safety protocols are critical when handling this compound?
- Storage : Keep at 0–6°C in airtight, light-resistant containers due to its sensitivity to moisture and thermal decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and goggles to avoid inhalation or skin contact, as isothiocyanates are irritants and potential lachrymators .
- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to hydrolyze reactive groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) can accelerate thiocyanate substitution by stabilizing intermediates .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reactivity while minimizing side reactions .
- Temperature control : Gradual heating (e.g., 50–60°C) prevents decomposition, as seen in analogous syntheses of phenyl isothiocyanates .
- Purity monitoring : Use TLC (silica gel, hexane:ethyl acetate 4:1) to track reaction progress and isolate intermediates .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing bromine substituent on the benzoyl group enhances the electrophilicity of the isothiocyanate (-NCS) carbon, facilitating nucleophilic attacks by amines, alcohols, or thiols. Kinetic studies of similar aryl isothiocyanates suggest a two-step mechanism: (1) initial nucleophilic addition to the carbon, followed by (2) proton transfer to form stable thioureas or carbamates . Computational modeling (e.g., DFT) can further elucidate substituent effects on reaction rates .
Q. How can this compound be utilized in designing bioactive molecules or polymers?
- Medicinal chemistry : React with primary amines to synthesize thiourea derivatives, which are explored as kinase inhibitors or antimicrobial agents (e.g., analogous to benzyl isothiocyanate’s role in downregulating bacterial virulence factors ).
- Polymer science : Use as a crosslinking agent in polyurethane or polyurea synthesis, leveraging its dual reactivity (-NCS and benzoyl groups) .
- Conjugation chemistry : Couple with biomolecules (e.g., peptides) via thiourea linkages for targeted drug delivery systems .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?
Discrepancies often arise from impurities or polymorphic forms. To resolve these:
- Reproduce synthesis : Follow documented procedures (e.g., from Kanto Reagents catalogs ) with strict purity controls.
- Validate data : Compare results across multiple techniques (e.g., DSC for melting points, HPLC for purity) .
- Contextualize literature : Note variations in measurement conditions (e.g., heating rates in mp analysis) .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Moisture control : Use molecular sieves or dry solvents to prevent hydrolysis of the isothiocyanate group .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to NH₄SCN to ensure complete conversion .
- Workup optimization : Quench unreacted acyl chloride with ice-cold water before extracting the product .
Q. How can computational tools aid in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
